3-Methylpiperidine-3,4-diol
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Overview
Description
3-Methylpiperidine-3,4-diol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-3,4-diol typically involves the reduction of piperidinone intermediates. One common method includes the use of phenylsilane and iron complexes as catalysts to promote the formation and reduction of imine, followed by cyclization and reduction of the piperidinone intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, followed by purification processes to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts is commonly employed.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various substituted piperidines .
Scientific Research Applications
3-Methylpiperidine-3,4-diol has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Piperidine: A basic structure with similar chemical properties.
Pyrrolidine: Another nitrogen-containing heterocycle with different biological activities.
Methylpyridine: Shares some structural similarities but differs in its chemical behavior and applications.
Uniqueness: 3-Methylpiperidine-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-6(9)4-7-3-2-5(6)8/h5,7-9H,2-4H2,1H3 |
InChI Key |
HYKBZZUNSZBYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCC1O)O |
Origin of Product |
United States |
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